[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a pyrrolidine ring, and a methoxypyridine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone typically involves multiple steps, including the formation of the pyrrolidine and morpholine rings, followed by their coupling with the methoxypyridine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of ionic liquids has been reported to facilitate the preparation of complex organic molecules .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by water radical cations under ambient conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxypyridine moiety.
Common Reagents and Conditions
Oxidation: Water radical cations, ambient conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol glycoside: A natural sweetener with a complex molecular structure.
Bromomethyl methyl ether: A compound used in organic synthesis.
Uniqueness
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone stands out due to its combination of a morpholine ring, a pyrrolidine ring, and a methoxypyridine moiety
Properties
IUPAC Name |
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-21-14-11(3-2-4-16-14)15(20)18-9-12(13(19)10-18)17-5-7-22-8-6-17/h2-4,12-13,19H,5-10H2,1H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANQDNWNWUPBQ-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C(C2)O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=N1)C(=O)N2C[C@@H]([C@H](C2)O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.